4-(4-Methylphenyl)pyridin-3-amine
Description
4-(4-Methylphenyl)pyridin-3-amine is a pyridine derivative featuring a methyl-substituted phenyl group at the 4-position of the pyridine ring and an amine group at the 3-position. Pyridine derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity . Substitutions on the phenyl and pyridine rings significantly influence physicochemical properties, solubility, and biological interactions .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(4-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3 |
InChI Key |
XTIQWKWPUVBSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of 4-(4-Methylphenyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Biological Activity
Overview
4-(4-Methylphenyl)pyridin-3-amine, also known as N-[(4-methylphenyl)methyl]pyridin-3-amine, is an organic compound with significant biological potential. This compound features a pyridine ring substituted with an amine group and a 4-methylphenyl group, making it a subject of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 4-(4-Methylphenyl)pyridin-3-amine exhibits antimicrobial activity against various pathogens. The compound has been studied for its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of 4-(4-Methylphenyl)pyridin-3-amine
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
In preclinical studies, 4-(4-Methylphenyl)pyridin-3-amine has demonstrated anticancer properties , particularly against various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity of 4-(4-Methylphenyl)pyridin-3-amine
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 10 | |
| MDA-MB-231 (Breast) | 15 | |
| HCT116 (Colon) | 8 |
The mechanism underlying the biological activity of 4-(4-Methylphenyl)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation. For instance, the compound may inhibit histone demethylases, which play a crucial role in epigenetic regulation.
Case Studies
- Study on Anticancer Efficacy : A study conducted on A549 lung adenocarcinoma cells revealed that treatment with 4-(4-Methylphenyl)pyridin-3-amine resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against lung cancer .
- Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Candida species, demonstrating effectiveness in disrupting biofilm formation and reducing fungal load without significant toxicity to human cells .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents (Pyridine/Phenyl) | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| 4-(4-Methylphenyl)pyridin-3-amine | 4-(4-MePh), 3-NH2 | C12H12N2 | 184.24 | Hypothesized CNS/antimicrobial activity (inferred) | |
| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | 6-(4-Cl-2-MePhO), 3-NH2 | C12H11ClN2O | 252.68 | Antimicrobial/anticancer potential | |
| (4-Chlorophenyl)(pyridin-3-yl)methylamine | 3-(4-ClPh), N-Me | C13H13ClN2 | 238.71 | Cholinergic modulation | |
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine core | C14H13N3 | 223.28 | Kinase inhibition, antitumor activity |
Key Observations :
Key Insights :
Key Findings :
- CYP51 inhibitors like UDO demonstrate nanomolar potency against Trypanosoma cruzi, comparable to posaconazole .
- Imidazo-fused pyridines show superior kinase selectivity due to planar aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
